molecular formula C10H13N3O B12086877 N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12086877
M. Wt: 191.23 g/mol
InChI Key: ZYMRRAKZCGUMLW-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of furan derivatives with pyrazole derivatives under specific conditions. One common method involves the alkylation of 1-methyl-1H-pyrazol-3-amine with 2-furyl ethyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted furan and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and is studied for its anticancer properties.

    [2-amino-1-(furan-2-yl)ethyl]dimethylamine: Another furan-containing compound with potential biological activities.

Uniqueness

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties

Biological Activity

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan ring and a pyrazole moiety, which are known for their pharmacological properties. The synthesis of this compound typically involves the reaction of furan derivatives with pyrazole derivatives through various synthetic routes, including condensation reactions and cyclizations.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it possesses broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been reported in the range of 2.50 to 20 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research indicates that this compound may also have anticancer properties. It has been tested against several cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively. The mechanisms underlying its anticancer effects may involve the modulation of specific signaling pathways associated with cell growth and apoptosis .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors involved in disease processes. These interactions can lead to the inhibition or modulation of enzymatic activities critical for microbial survival or cancer cell proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesNotable Activities
3,5-DimethylpyrazoleTwo methyl groups on pyrazoleAntimicrobial activity
FurosemideFuran ring attached to sulfonamideDiuretic agent
PyrazinamidePyrazole with amide groupAntitubercular activity
N-(furan-2-carbonyl)-pyrazoleFuran bonded to carbonyl on pyrazolePotential anticancer properties

This compound stands out due to its specific substitution pattern, which may influence its biological activity differently compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus, showcasing its potential as a new antimicrobial agent .
  • Anticancer Activity : In vitro assays indicated that the compound reduced viability in cancer cell lines such as HCT116 (colorectal cancer) and HepG2 (liver cancer), suggesting its role in cancer therapy .
  • Mechanistic Insights : Further research has revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of anti-apoptotic proteins .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-8(9-4-3-7-14-9)11-10-5-6-13(2)12-10/h3-8H,1-2H3,(H,11,12)

InChI Key

ZYMRRAKZCGUMLW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2=NN(C=C2)C

Origin of Product

United States

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